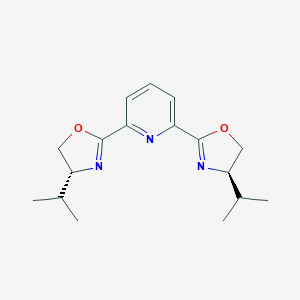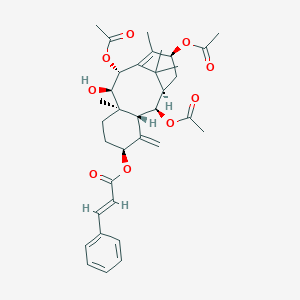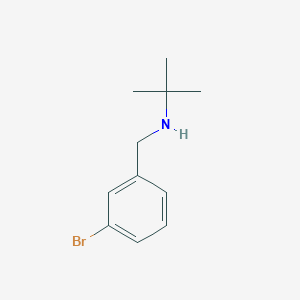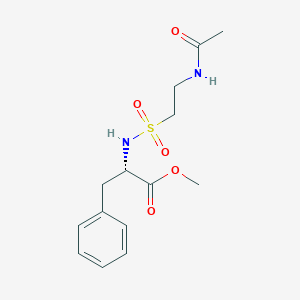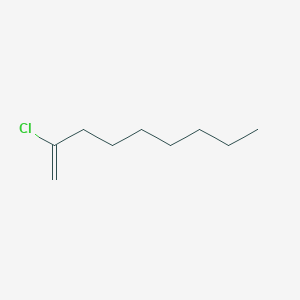
2-Chloro-1-nonene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-nonene is an organic compound with the molecular formula C₉H₁₇Cl. It is a chlorinated derivative of nonene, characterized by the presence of a chlorine atom attached to the second carbon of the nonene chain. This compound is a member of the alkene family, which contains a carbon-carbon double bond, making it an unsaturated hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1-nonene can be synthesized through various methods, including:
Addition of Hydrogen Chloride to 1-Nonene: This method involves the addition of hydrogen chloride to 1-nonene in the presence of a catalyst, typically a Lewis acid such as aluminum chloride. The reaction proceeds via a Markovnikov addition mechanism, where the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, and the chlorine atom attaches to the carbon with fewer hydrogen atoms.
Halogenation of Nonene: Another method involves the halogenation of nonene using chlorine gas. This reaction requires ultraviolet light or heat to initiate the formation of the chlorine radical, which then reacts with the nonene to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-nonene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The carbon-carbon double bond in this compound can undergo addition reactions with various reagents, such as hydrogen, halogens, and hydrogen halides, to form saturated compounds.
Oxidation Reactions: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Common Reagents and Conditions:
Hydrogenation: Catalysts such as palladium or platinum are used in the presence of hydrogen gas to convert this compound to 2-chlorononane.
Halogenation: Chlorine or bromine can be added to the double bond to form dihalogenated compounds.
Oxidation: Peracids or osmium tetroxide are used to oxidize the double bond to form epoxides or diols.
Major Products Formed:
2-Chlorononane: Formed by hydrogenation of this compound.
Dihalogenated Compounds: Formed by halogenation of the double bond.
Epoxides and Diols: Formed by oxidation of the double bond.
Scientific Research Applications
2-Chloro-1-nonene has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving the modification of biological molecules and the investigation of enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-nonene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the double bond in the molecule provide reactive sites for chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, while in addition reactions, the double bond reacts with electrophiles to form new compounds.
Comparison with Similar Compounds
2-Chloro-1-nonene can be compared with other similar compounds, such as:
1-Chloro-1-nonene: Differing in the position of the chlorine atom, which affects its reactivity and chemical properties.
2-Bromo-1-nonene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-Nonene: The parent compound without the chlorine atom, used as a starting material for the synthesis of chlorinated derivatives.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a double bond, which provides multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications.
Properties
IUPAC Name |
2-chloronon-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXZYKAMIOLQOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499478 |
Source


|
| Record name | 2-Chloronon-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1745-15-9 |
Source


|
| Record name | 2-Chloronon-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


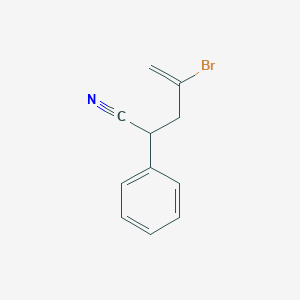

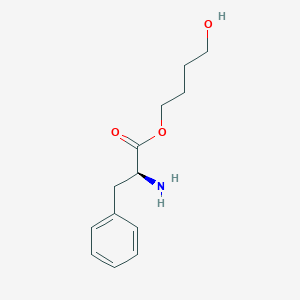
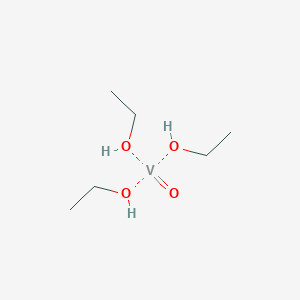
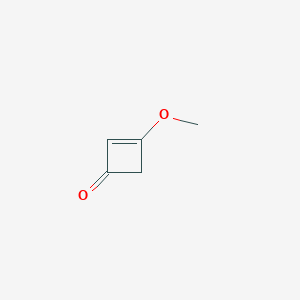
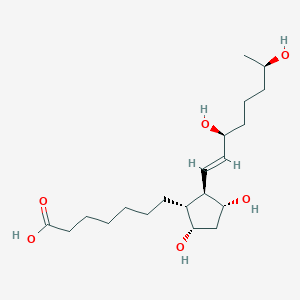
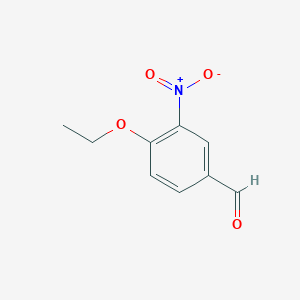
![(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole](/img/structure/B159401.png)
